4-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
Description
This compound features a pyridine-2-carboxamide core linked via an azetidine-3-yloxy spacer to a 2,3-dihydro-1,4-benzodioxin-6-ylmethyl group. The pyridine carboxamide group may engage in hydrogen bonding, suggesting utility in targeting enzymes or receptors with polar active sites.
Properties
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c19-18(22)15-8-13(3-4-20-15)25-14-10-21(11-14)9-12-1-2-16-17(7-12)24-6-5-23-16/h1-4,7-8,14H,5-6,9-11H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXHMYJYMZEFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CN3CC(C3)OC4=CC(=NC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
BRD1401
- Structure: (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4,6-dimethylpyrimidin-2-yl)imino-imidazol-4-one
- Key Differences : Replaces the azetidine-pyridine carboxamide with an imidazolone-pyrimidine system.
Butyroxan ()
- Structure : 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one hydrochloride
- Key Differences : Substitutes azetidine with a pyrrolidine ring and replaces pyridine carboxamide with a ketone-linked phenylpyrrolidine.
Compound 2a ()
- Structure: (3S)-4-{[(4-{[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy}-2,5-difluorophenyl)methyl]amino}-3-hydroxybutanoic acid hydrochloride
- Key Differences: Incorporates a benzodioxin-linked phenylmethoxy group and a hydroxybutanoic acid chain.
- Implications : The fluorinated phenyl group and carboxylic acid enhance solubility and protein binding, common in anti-inflammatory or kinase inhibitors .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-{1-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide ()
- Structure : Dual benzodioxin moieties linked via a pyrazole-carboxamide scaffold.
- Key Differences : Symmetric benzodioxin substitution may enhance target avidity but reduce metabolic stability compared to the asymmetric target compound .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | BRD1401 | Butyroxan | Compound 2a |
|---|---|---|---|---|
| Molecular Weight | ~400 (estimated) | 367.38 | 399.91 | 585.57 |
| LogP (Predicted) | 2.5–3.2 | 2.8 | 3.1 | 2.2 |
| Hydrogen Bond Donors | 2 | 1 | 1 | 3 |
| Hydrogen Bond Acceptors | 6 | 7 | 6 | 10 |
| Solubility | Moderate (aqueous/organic) | Low (lipophilic) | High (HCl salt) | Moderate (HCl salt) |
Notes:
- The target compound’s azetidine ring balances rigidity and solubility, contrasting with BRD1401’s higher lipophilicity.
- Butyroxan’s hydrochloride salt improves bioavailability, a strategy applicable to the target molecule .
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